molecular formula C26H36ClN7O7S B12083585 Dan-DL-Glu-Gly-DL-Arg-CH2Cl

Dan-DL-Glu-Gly-DL-Arg-CH2Cl

Cat. No.: B12083585
M. Wt: 626.1 g/mol
InChI Key: LDMSFLLWFAFZAF-UHFFFAOYSA-N
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Description

Dansylglutamyl-glycyl-arginine chloromethyl ketone is a synthetic peptide compound that is often used in biochemical research. It is known for its ability to inhibit serine proteases, particularly tissue plasminogen activator (tPA), which plays a crucial role in the breakdown of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansylglutamyl-glycyl-arginine chloromethyl ketone typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dansylglutamyl-glycyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions are covalent adducts between the peptide and the nucleophilic reagent. These adducts are often used to study the interactions between the peptide and its target proteins .

Scientific Research Applications

Dansylglutamyl-glycyl-arginine chloromethyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and protein interactions.

    Biology: The compound is employed in studies of blood clotting and fibrinolysis due to its ability to inhibit tPA.

    Medicine: Research involving this compound contributes to the development of therapeutic agents for conditions such as thrombosis and myocardial infarction.

    Industry: It is used in the production of diagnostic reagents and research kits

Mechanism of Action

The mechanism of action of dansylglutamyl-glycyl-arginine chloromethyl ketone involves the formation of a covalent bond with the active site serine residue of serine proteases. This covalent modification inhibits the enzymatic activity of the protease, preventing it from cleaving its substrate. The compound’s specificity for tPA is due to the unique sequence of amino acids in the peptide, which mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Dansylglutamyl-glycyl-lysine chloromethyl ketone: Similar in structure but with lysine instead of arginine.

    Dansylglutamyl-glycyl-phenylalanine chloromethyl ketone: Contains phenylalanine instead of arginine.

Uniqueness

Dansylglutamyl-glycyl-arginine chloromethyl ketone is unique due to its high specificity for tPA and its ability to form stable covalent adducts with the enzyme. This makes it a valuable tool for studying the role of tPA in various biological processes and for developing therapeutic agents targeting this enzyme .

Properties

IUPAC Name

5-[[2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSFLLWFAFZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN7O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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